molecular formula C8H12O2 B147309 Tetrahydro-2-(2-propynyloxy)-2H-pyran CAS No. 6089-04-9

Tetrahydro-2-(2-propynyloxy)-2H-pyran

Cat. No. B147309
M. Wt: 140.18 g/mol
InChI Key: HQAXHIGPGBPPFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07452886B2

Procedure details

At 0° C., 3,4-dihydro-2H-pyran (173 ml, 1.90 mol) is added dropwise over 10 min to a soln. of propargyl alcohol (88.49 g, 1.58 mol) and TsOH.H2O (16.08 g, 84.53 mmol) in CH2Cl2 (880 ml). After stirring for 80 min at 0° C., the mixture is warmed to room temperature, stirred for 3 h, treated with Et3N (12 ml), and evaporated. A vacuum distillation (20 mmHg, 80° C.) gives C (224 g, quant.). Colourless oil. 1H-NMR (400 MHz, CDCl3) δ 1.46-1.70 (m, 4 H), 1.70-1.91 (n, 2 H), 2.41 (t, J=2.2), 3.49-3.58 (m, 1 H), 3.81-3.88 (m, 1 H), 3.49-3.58 (m, 1 H), 4.23 (dd, J=15, 2.2), 4.30 (dd, J=15, 2.2), 4.83 (t, J=3.0).
Quantity
173 mL
Type
reactant
Reaction Step One
Quantity
88.49 g
Type
reactant
Reaction Step Two
Quantity
16.08 g
Type
reactant
Reaction Step Three
Name
Quantity
12 mL
Type
reactant
Reaction Step Four
Quantity
880 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[O:1]1[CH:6]=[CH:5][CH2:4][CH2:3][CH2:2]1.[CH2:7]([OH:10])[C:8]#[CH:9].CC1C=CC(S(O)(=O)=O)=CC=1.O.CCN(CC)CC>C(Cl)Cl>[O:1]1[CH2:2][CH2:3][CH2:4][CH2:5][CH:6]1[O:10][CH2:7][C:8]#[CH:9] |f:2.3|

Inputs

Step One
Name
Quantity
173 mL
Type
reactant
Smiles
O1CCCC=C1
Step Two
Name
Quantity
88.49 g
Type
reactant
Smiles
C(C#C)O
Step Three
Name
Quantity
16.08 g
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O.O
Step Four
Name
Quantity
12 mL
Type
reactant
Smiles
CCN(CC)CC
Step Five
Name
Quantity
880 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring for 80 min at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
A vacuum distillation (20 mmHg, 80° C.)
CUSTOM
Type
CUSTOM
Details
gives C (224 g, quant.)

Outcomes

Product
Details
Reaction Time
80 min
Name
Type
Smiles
O1C(CCCC1)OCC#C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.